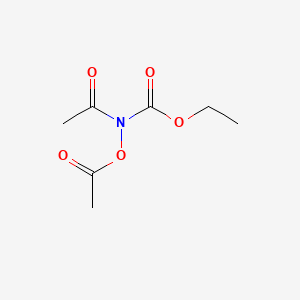

Ethyl acetoxy(acetyl)carbamate

Description

Ethyl acetoxy(acetyl)carbamate is a carbamate derivative characterized by the presence of both acetoxy and acetyl functional groups attached to its carbamate backbone. Ethyl carbamate, for instance, is a known environmental contaminant and a Group 2A carcinogen, primarily associated with oxidative stress and tumorigenesis in model organisms . Ethyl acetoxy(acetyl)carbamate’s acetyl and ester substituents may influence its reactivity, metabolic pathways, and biological activity compared to simpler carbamates.

Properties

CAS No. |

2139-93-7 |

|---|---|

Molecular Formula |

C7H11NO5 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

[acetyl(ethoxycarbonyl)amino] acetate |

InChI |

InChI=1S/C7H11NO5/c1-4-12-7(11)8(5(2)9)13-6(3)10/h4H2,1-3H3 |

InChI Key |

GGCXFPBIKZXKFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoxy(acetyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as pyridine .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This one-pot reaction allows for the high-purity isolation of the product through simple filtration.

Industrial Production Methods

In industrial settings, the production of ethyl acetoxy(acetyl)carbamate often involves large-scale batch reactions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The choice of reagents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoxy(acetyl)carbamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and acetic acid.

Oxidation: It can be oxidized to form corresponding oxo derivatives, depending on the oxidizing agent used.

Substitution: The acetoxy group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: Ethyl carbamate and acetic acid.

Oxidation: Oxo derivatives of the original compound.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl acetoxy(acetyl)carbamate has a wide range of applications in scientific research:

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of ethyl acetoxy(acetyl)carbamate involves its hydrolysis to release ethyl carbamate and acetic acid. This hydrolysis can occur under physiological conditions, making it useful as a prodrug. The released ethyl carbamate can then exert its effects on molecular targets, such as enzymes or receptors, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (Urethane)

- Structure : CH₃CH₂-O-CO-NH₂.

- Carcinogenicity: Ethyl carbamate induces tumors in multiple organs (e.g., liver, lung) in rodents.

- Toxicity: In C. elegans and zebrafish, ethyl carbamate generates reactive oxygen species (ROS), activating xenobiotic detoxification pathways (e.g., GST-4) .

- Applications: Historically used as an anesthetic and in cancer research to induce adenomas in mice .

Vinyl Carbamate

- Structure : CH₂=CH-O-CO-NH₂.

- Carcinogenicity: Vinyl carbamate is 10–50 times more potent than ethyl carbamate in inducing lung adenomas, liver carcinomas, and skin tumors in mice. This enhanced activity is attributed to its direct metabolism into reactive epoxides or ethylene derivatives that bind macromolecules .

- Mutagenicity : Unlike ethyl carbamate, vinyl carbamate is mutagenic in Salmonella typhimurium strains TA 1535 and TA 100 when metabolized by liver enzymes .

Substituted Phenyl Carbamates

- Examples: 3-Acetylphenyl ethyl(methyl)carbamate: This compound (CAS 855300-09-3) demonstrates how acetyl substituents on aromatic rings influence biological activity. In cytotoxicity studies, N-ethyl carbamate derivatives showed reduced activity compared to N-methyl analogs in aporphine-based compounds, suggesting steric or electronic effects from the ethyl group .

Structural and Functional Trends

- Acetyl/Acetoxy Effects: The acetoxy group in ethyl acetoxy(acetyl)carbamate may increase lipophilicity, enhancing cellular uptake.

Key Research Findings and Implications

- Carcinogenicity Hierarchy: Vinyl carbamate > Ethyl carbamate > tert-butyl carbamate (inactive) .

- Structural Determinants: Unsaturation (vinyl group) drastically increases carcinogenic potency. Bulky substituents (e.g., tert-butyl) reduce activity, while electron-withdrawing groups (e.g., fluorine) may stabilize reactive intermediates .

- Cytotoxicity : In aporphine derivatives, N-ethyl carbamate groups reduce cytotoxic activity compared to N-methyl groups, highlighting the importance of substituent size in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.